molecular formula C15H21N3O2 B2558873 tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate CAS No. 1956370-87-8

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate

Cat. No.: B2558873
CAS No.: 1956370-87-8
M. Wt: 275.352
InChI Key: WKBBYKDLLLJSRV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Mechanism of Action

    Target of Action

    The compound “tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate” contains an indazole ring, which is a common structure in many bioactive compounds . Compounds with this structure often bind to various receptors in the body, but the specific targets would depend on the exact structure and functional groups of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate typically involves the reaction of 5-methyl-1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the indazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can yield N-oxides, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indazole moiety is of interest due to its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(1H-indazol-3-yl)ethyl)carbamate: Similar structure but lacks the methyl group on the indazole ring.

    tert-Butyl (2-(5-chloro-1H-indazol-3-yl)ethyl)carbamate: Contains a chlorine atom instead of a methyl group on the indazole ring.

    tert-Butyl (2-(5-nitro-1H-indazol-3-yl)ethyl)carbamate: Contains a nitro group instead of a methyl group on the indazole ring.

Uniqueness

The presence of the methyl group on the indazole ring of tert-Butyl (2-(5-methyl-1H-indazol-3-yl)ethyl)carbamate can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

tert-butyl N-[2-(5-methyl-2H-indazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-10-5-6-12-11(9-10)13(18-17-12)7-8-16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBBYKDLLLJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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